![molecular formula C20H32N2O10 B2366125 exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate CAS No. 2199982-74-4](/img/structure/B2366125.png)

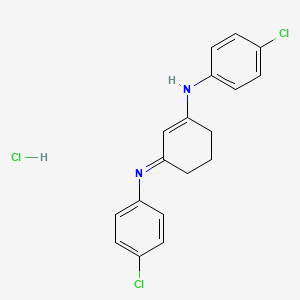

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate, also known as EXO-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This bicyclic compound has a unique structure that provides it with interesting properties, making it a promising candidate for a variety of research applications.

科学的研究の応用

Conformational Analysis and Synthesis

- Boat-chair conformational preference: The compound exhibits a boat-chair conformation with equatorial carboxyl groups, representing the first case of a bicyclo[3.3.1] nonan-9-one showing such preference due to exo substituents (Camps & Iglesias, 1985).

- Synthesis of related compounds: Concise and practical syntheses have been developed for related compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane, starting from different carboxylic acids and using solvent-free steps for key cyclizations (Zaytsev et al., 2016).

- Crystal structure analysis: The crystal structure of a related diol compound reveals a flattened twin twist-boat conformation, providing insights into the solid-state behavior of such bicyclic compounds (Bishop, Craig, & Scudder, 1989).

Chemical Transformations and Properties

- Chemical transformations: A study on the acid-catalyzed acylations of related bicyclo[3.3.1]nonan-2,6-diones offers novel preparation methods for the adamantane skeleton (McCabe, Nelson, & Routledge, 1977).

- Aerobic oxidation processes: Methods have been developed for the aerobic oxidation of secondary alcohols using catalyst systems involving related nitroxyl radicals, showcasing efficient reactions under mild conditions (Lauber & Stahl, 2013).

Applications in Synthesis of Complex Molecules

- Synthesis of high molecular complexity compounds: The synthesized bicyclo[3.3.1]nonanes can be used in the directed synthesis of compounds with high molecular complexity, potentially applicable for biological activity testing (Baleeva et al., 2020).

- Formation of non-steroidal mimetics: Bicyclo[3.3.1]nonane derivatives have been synthesized as mimetics of 2-methoxyestradiol, demonstrating notable cytotoxicity against specific human carcinoma cell lines (Nurieva et al., 2017).

特性

IUPAC Name |

2-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H15NO3.C2H2O4/c2*11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;3-1(4)2(5)6/h2*6-8,10H,1-5H2,(H,11,12);(H,3,4)(H,5,6)/t2*6?,7-,8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJQDXJNPIRJSX-VUYDLAGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1N2)CC(=O)O.C1C(CC2COCC1N2)CC(=O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)